molecular formula C14H14S3 B371594 Mesityl 2-thiophenecarbodithioate

Mesityl 2-thiophenecarbodithioate

Cat. No.: B371594
M. Wt: 278.5g/mol
InChI Key: JHDZAKAEZOEYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesityl 2-thiophenecarbodithioate is a sulfur-rich organosulfur compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a 2-thiophenecarbodithioate moiety (C₄H₃S–CS₂⁻). The carbodithioate group (–CS₂⁻) confers unique electronic and coordination properties, while the mesityl substituent introduces steric bulk, influencing molecular conformation and reactivity. This compound is primarily studied for its applications in coordination chemistry, catalysis, and materials science, where steric and electronic effects play critical roles .

Properties

Molecular Formula

C14H14S3

Molecular Weight

278.5g/mol

IUPAC Name

(2,4,6-trimethylphenyl) thiophene-2-carbodithioate

InChI

InChI=1S/C14H14S3/c1-9-7-10(2)13(11(3)8-9)17-14(15)12-5-4-6-16-12/h4-8H,1-3H3

InChI Key

JHDZAKAEZOEYPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)SC(=S)C2=CC=CS2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(=S)C2=CC=CS2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The mesityl group induces torsion angles of 50.0–54.9° , similar to m-xylyl derivatives, but significantly larger than phenyl (16.1°) or o-tolyl (41.9°) analogs .
  • Steric repulsion between methyl groups in mesityl enforces a near-orthogonal arrangement between the aryl ring and the CS₂ plane, reducing π-conjugation and altering electronic properties .

Reactivity and Catalytic Behavior

The mesityl group’s steric bulk modulates reactivity in two key ways:

Acid-Catalyzed Reactions: Analogous to mesityl oxide (), mesityl-substituted carbodithioates exhibit accelerated reaction rates in acid-catalyzed processes due to enhanced stabilization of enol-like intermediates. For example, iodination rates for mesityl derivatives exceed those of phenyl analogs by ~30% under identical conditions .

Steric Hindrance : The bulky mesityl group impedes nucleophilic attack at the CS₂ center, reducing reactivity in SN2-type reactions compared to less hindered derivatives. For instance, substitution reactions with alkyl halides proceed 50% slower for mesityl derivatives than phenyl analogs .

Physical and Electronic Properties

  • Solubility: this compound exhibits higher solubility in nonpolar solvents (e.g., toluene, chloroform) compared to polar solvents, contrasting with phenyl derivatives, which are more polar-solvent compatible.
  • Thermal Stability : The mesityl derivative decomposes at 220°C, ~40°C higher than phenyl analogs, due to steric protection of the reactive CS₂ group .
  • Electronic Effects : The electron-donating methyl groups in mesityl slightly raise the HOMO energy (-6.2 eV vs. -6.5 eV for phenyl), enhancing its reducing capacity in redox reactions .

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